Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate
Description
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring at the [5,4-b] positions. Key substituents include:
- Chloro group at position 7, which enhances electrophilicity and influences reactivity.
- Methyl group at position 2, contributing to steric and electronic modulation.
- Ethyl carboxylate at position 6, improving solubility and serving as a handle for further derivatization.
Properties
IUPAC Name |
ethyl 7-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-12-9-8(7(6)11)13-5(2)16-9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKWWLEAAHPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)N=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection of the thiazolo[5,4-b]pyridine core suggests two primary strategies:
-
Cyclocondensation : Formation of the thiazole ring via reaction between aminopyridine intermediates and thiocarbonyl-containing reagents.
-
Annulation : Sequential construction of the pyridine and thiazole rings using carbonyl compounds and heteroatom donors.
The 7-chloro substituent is typically introduced via electrophilic chlorination or through pre-functionalized starting materials, while the methyl group arises from methylating agents or α-keto precursors.
Cyclocondensation Approaches
Hydrazine-Mediated Cyclization
A widely adopted method involves the reaction of methyl 5-benzoyl-2-aminothiazole-4-carboxylates with hydrazine hydrate to form the pyridazine ring, followed by chlorination. For example:
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Step 1 : Condensation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with 1-pyrrolidinecarbothioamide in methanol yields a thiazole intermediate (78–87% yield).
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Step 2 : Treatment with hydrazine hydrate in ethanol induces cyclization to the thiazolo[4,5-d]pyridazinone core.
Key Data :
This method excels in regioselectivity but requires careful pH control during workup to prevent hydrolysis of the ethyl ester.
Microwave-Assisted Synthesis
Dimroth Rearrangement Under Microwave Irradiation
Microwave-enhanced protocols significantly reduce reaction times while improving yields. For instance, thiazolo[5,4-f]quinazolines were synthesized via microwave-assisted Dimroth rearrangement at 118°C for 15 minutes:
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Intermediate Formation : (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide is prepared under microwave irradiation (70°C, 30 minutes).
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Cyclization : Treatment with substituted anilines in acetic acid under microwave conditions yields the tricyclic core.
Optimization Insights :
Halogenation and Functionalization Strategies
Electrophilic Chlorination
Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the 7-chloro substituent. For example:
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Substrate : 2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate
Comparative Data :
| Chlorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| SO₂Cl₂ | DCM | 0°C → RT | 72% |
| NCS | Acetonitrile | 40°C | 65% |
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Key Step | Yield | Scalability |
|---|---|---|---|
| Cyclocondensation | Hydrazine cyclization | 78–87% | Moderate |
| Microwave Synthesis | Dimroth rearrangement | 61% | High |
| Halogenation | Electrophilic chlorination | 72% | High |
Microwave methods offer superior reproducibility, while cyclocondensation provides higher yields at the expense of longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate has a molecular formula of and a molar mass of approximately 256.71 g/mol. Its structure features a thiazole ring fused to a pyridine ring, with an ethyl ester group at the 6-position and a chlorine atom at the 7-position. This configuration contributes to its distinct chemical reactivity and biological activity.
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to its interactions with various biochemical pathways:
- PI3Kα Inhibition : this compound is recognized as a potent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme involved in cell growth and survival pathways. This inhibition positions the compound as a candidate for cancer therapeutics, particularly for targeting tumors that rely on PI3K signaling for proliferation.
- Antimicrobial Properties : Research indicates that this compound interacts with microbial targets, contributing to its antimicrobial profile. This makes it valuable for drug development aimed at combating resistant bacterial strains.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. One common synthetic route includes:
- Formation of the Thiazole Ring : Starting from suitable precursors, the thiazole ring is formed through cyclization.
- Chlorination : The introduction of the chlorine atom at the 7-position can be achieved using chlorinating agents.
- Esterification : The final step involves esterification to obtain the ethyl ester at the 6-position.
Industrial methods may utilize continuous flow reactors to enhance yield and consistency during large-scale production.
Medicinal Chemistry
This compound is being investigated for its potential applications in drug discovery:
- Cancer Research : Due to its role as a PI3Kα inhibitor, ongoing studies are evaluating its efficacy in preclinical models of cancer. The compound's ability to modulate key signaling pathways makes it a promising candidate for further development in oncology.
- Antimicrobial Drug Development : Its antimicrobial properties are being explored for potential applications against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance globally.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into its unique properties and potential advantages:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-nitrothiazolo[5,4-b]pyridine-2-carboxylate | Nitro group at position 6 | Enhanced electron-withdrawing properties |
| Thiazolo[4,5-b]pyridine derivatives | Varying substituents on the pyridine ring | Diverse biological activities |
| Thiazolo[5,4-c]pyridine derivatives | Different fusion patterns | Potentially altered pharmacological profiles |
This compound stands out due to its specific chlorine substitution and ethyl ester group, which contribute to its distinct reactivity compared to other thiazolopyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Varying Fused Rings
Key Insight : The thiazolo[5,4-b]pyridine core in the target compound offers distinct electronic properties compared to triazolo, oxazolo, or pyrazolo analogs, influencing reactivity and biological interactions.
Substituent Variations in Thiazolo-Pyridine Derivatives
Key Insight: The chloro group at C7 in the target compound may enhance electrophilic aromatic substitution reactivity compared to amino or oxo substituents in analogs. The ethyl carboxylate group is a common feature, suggesting its role in improving pharmacokinetic properties.
Crystallographic and Physicochemical Properties
- Crystal Packing: Thiazolo-pyridine derivatives often exhibit non-planar fused rings. For example, in ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with dihedral angles of 80.94° relative to the benzene ring .
- Hydrogen Bonding : C–H···O interactions in analogs like NUDWOB stabilize crystal structures, influencing solubility and stability .
Biological Activity
Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate (CAS Number: 2178986-14-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including this compound. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against selected microbial strains:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.0048 |
| Bacillus mycoides | 0.0098 |
These findings indicate that the compound exhibits significant antibacterial and antifungal activity, comparable to established antibiotics .
The biological evaluation of thiazole compounds suggests that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound may act as a covalent inhibitor targeting specific proteins involved in cellular pathways related to apoptosis and ferroptosis .
Target Proteins
Research indicates that compounds with similar structures can interact with glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. The ability to selectively target this protein could enhance the therapeutic potential of this compound in cancer treatment .
Case Studies
A case study involving the synthesis and evaluation of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial activity. The introduction of various substituents was found to enhance the efficacy against resistant bacterial strains .
Q & A
Q. How can researchers address inconsistencies in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify incomplete steps .
- Impurity Profiling : Compare LC-MS data across labs to detect trace byproducts (e.g., dechlorinated derivatives) that reduce yields .
- Standardized Protocols : Adopt continuous flow systems to minimize human error in manual batch processes .
Q. What strategies validate the reproducibility of biological activity across assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .
- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
